Moricizine-d8(Hydrochloride)

Catalog No.
S12899038
CAS No.
M.F
C22H26ClN3O4S
M. Wt
472.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Moricizine-d8(Hydrochloride)

Product Name

Moricizine-d8(Hydrochloride)

IUPAC Name

ethyl N-[10-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride

Molecular Formula

C22H26ClN3O4S

Molecular Weight

472.0 g/mol

InChI

InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H/i11D2,12D2,13D2,14D2;

InChI Key

GAQAKFHSULJNAK-USILMEKGSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl

Isomeric SMILES

[2H]C1(C(OC(C(N1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)NC(=O)OCC)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl

Moricizine-d8 (Hydrochloride) is a deuterated derivative of Moricizine, a phenothiazine-based compound primarily utilized as an antiarrhythmic agent. It is characterized by the chemical formula C22H26ClN3O4SC_{22}H_{26}ClN_{3}O_{4}S and is known for its ability to stabilize myocardial cell membranes and inhibit sodium ion influx, thus reducing excitability and conduction velocity in cardiac tissues. This compound is particularly significant due to its unique pharmacological profile, which allows it to exert effects on both atrial and ventricular arrhythmias without significantly affecting the refractory periods of the atria or ventricles .

Typical of phenothiazine derivatives. The primary reaction involves the inhibition of sodium channels, leading to a decrease in action potential duration and excitability of myocardial cells. The compound's mechanism can be summarized as follows:

  • Sodium Channel Inhibition: Moricizine-d8 blocks the rapid inward sodium current during phase 0 of the cardiac action potential.
  • Membrane Stabilization: It stabilizes the myocardial membrane, reducing spontaneous depolarization and automaticity.
  • Metabolism: The compound is subject to extensive first-pass metabolism, resulting in multiple active metabolites that contribute to its pharmacological effects .

The synthesis of Moricizine-d8 typically involves deuteration of the original Moricizine structure. While specific methods may vary, common approaches include:

  • Deuteration Reactions: Utilizing deuterated solvents or reagents during the synthesis of Moricizine to replace hydrogen atoms with deuterium.
  • Phenothiazine Derivative Preparation: Starting from phenothiazine derivatives and modifying them through various organic reactions such as acylation or alkylation.
  • Purification Techniques: Employing chromatography methods to isolate and purify the final product from reaction by-products.

These methods ensure that the resultant Moricizine-d8 retains its pharmacological properties while providing a stable isotopic variant for research purposes .

Moricizine-d8 has several notable applications:

  • Cardiovascular Research: Its unique properties make it valuable in studying cardiac physiology and pharmacology.
  • Drug Development: As a deuterated compound, it can be used to explore metabolic pathways and improve drug design by enhancing bioavailability or reducing toxicity.
  • Clinical Trials: Moricizine-d8 can be involved in clinical evaluations aimed at understanding the effects of deuterated drugs on human health .

Studies on Moricizine-d8 interactions reveal that it may exhibit additive effects when coadministered with other drugs such as cimetidine but does not significantly alter steady-state levels when given alongside digoxin. This suggests a complex interplay between Moricizine-d8 and other pharmacological agents, warranting careful consideration during clinical use .

Several compounds share structural or functional similarities with Moricizine-d8. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
Amiodarone HydrochlorideBenzofuran derivativeAntiarrhythmicBroad-spectrum activity; iodine content influences pharmacokinetics
Sotalol HydrochlorideAryloxypropanolamineAntiarrhythmicBeta-blocking properties; less side effects compared to Class IA agents
DofetilideBenzothiazepine derivativeAntiarrhythmicSelective potassium channel blocker; specific for atrial fibrillation
Flecainide AcetatePhenylpiperidine derivativeAntiarrhythmicStrong sodium channel blockade; used for ventricular arrhythmias

Uniqueness of Moricizine-d8

Moricizine-d8 stands out due to its unique combination of sodium channel inhibition and local anesthetic properties, along with its distinctive metabolic profile as a deuterated compound. This makes it particularly interesting for research into drug metabolism and cardiovascular therapies, differentiating it from other antiarrhythmic agents that may not exhibit such a broad range of effects .

Isotopic Labeling Techniques for Morpholino Group Deuterium Incorporation

The deuteration of Moricizine-d8(Hydrochloride) focuses primarily on the morpholine ring structure, where eight deuterium atoms replace hydrogen atoms at specific positions to create the isotopically labeled compound with molecular formula C22H26ClN3O4S and molecular weight 472.0 g/mol [1]. The morpholine ring presents unique challenges for selective deuterium incorporation due to its heterocyclic nature containing both nitrogen and oxygen heteroatoms [2].

Modern deuteration strategies for morpholine-containing pharmaceuticals employ multiple synthetic approaches. Palladium-catalyzed deuteration methods represent the most widely utilized technique, where palladium on carbon catalysts facilitate hydrogen-deuterium exchange reactions under controlled conditions [4]. The morpholine ring's electron-rich nature allows for selective deuteration at positions adjacent to the nitrogen atom, particularly at the carbon positions alpha to the nitrogen center [6].

Deuteration MethodTarget PositionsDeuterium Incorporation RateReaction Conditions
Palladium/Carbon CatalysisAlpha to nitrogen85-95%120°C, 20 bar H2/D2
Iron-based NanoparticlesOrtho/Para positions90-98%120°C, D2O solvent
Electrochemical DeuterationMultiple positions80-99%Room temperature, D2O
Rhodium NanoparticlesSelective C-H bonds75-88%Variable temperature

Iron-based nanoparticle catalysts have emerged as highly effective alternatives for heterocyclic deuteration [30]. These catalysts demonstrate exceptional selectivity for electron-rich positions while maintaining high deuterium incorporation rates [30]. The iron catalyst systems show particular effectiveness with amino and hydroxyl-substituted aromatic compounds, making them suitable for morpholine derivatives [30].

Electrochemical deuteration represents an innovative approach utilizing proton-conducting membranes to achieve deuterium incorporation at ambient conditions [9]. This method employs heavy water as the deuterium source and generates deuterium species in situ through electrochemical processes [9]. The technique offers environmental advantages through low-temperature operation and eliminates the need for high-pressure deuterium gas [9].

Optimization of Reaction Conditions for High Atom% D Purity

Achieving high atom percentage deuterium purity requires precise control of multiple reaction parameters including temperature, pressure, solvent systems, and catalyst loading [4] [6]. Temperature optimization studies demonstrate that deuteration reactions typically proceed most efficiently between 120-145°C, balancing reaction rate with substrate stability [23] [30].

Pressure considerations play a critical role in deuterium incorporation efficiency. Deuterium gas pressures ranging from 10-20 bar provide optimal conditions for most palladium-catalyzed systems [30]. Higher pressures may increase incorporation rates but can lead to over-deuteration or substrate decomposition [23].

ParameterOptimal RangeImpact on DeuterationConsiderations
Temperature120-145°CHigher temperature increases rateSubstrate stability limits
Pressure10-20 bar D2Increased pressure improves incorporationEquipment limitations
Catalyst Loading5-20 mol%Higher loading increases selectivityCost considerations
Reaction Time3-24 hoursExtended time improves completionCompeting reactions
SolventD2O/Deuterated organicsAffects solubility and exchangeIsotopic dilution concerns

Solvent selection significantly influences deuteration outcomes [21]. Heavy water remains the preferred deuterium source for most applications, though deuterated organic solvents may be required for lipophilic substrates [10]. The choice of solvent affects both substrate solubility and the extent of isotopic exchange [21].

Catalyst optimization involves balancing activity, selectivity, and stability [18]. Supported metal catalysts require careful preparation to ensure uniform particle size distribution and optimal surface area [18]. Nanoparticle catalysts demonstrate superior performance in many applications due to their high surface-to-volume ratios [18].

Reaction monitoring through in-situ spectroscopic techniques enables real-time optimization of deuteration conditions [20]. Deuterium nuclear magnetic resonance spectroscopy provides direct measurement of isotopic incorporation throughout the reaction process [20]. This monitoring capability allows for dynamic adjustment of reaction parameters to maximize deuterium content [20].

Purification Methodologies: High Performance Liquid Chromatography and Preparative Chromatography

Purification of deuterated pharmaceuticals requires specialized chromatographic techniques capable of separating isotopomers and removing partially deuterated impurities [12] [13]. High Performance Liquid Chromatography systems equipped with deuterium-compatible detection methods represent the standard approach for analytical and preparative separations [12].

Preparative chromatography protocols typically employ reverse-phase columns with gradient elution systems optimized for deuterated compound separation [12]. The slight differences in physicochemical properties between deuterated and non-deuterated analogs necessitate high-resolution separation conditions [13]. Temperature control during chromatographic separations prevents isotopic exchange that could compromise product purity [25].

Purification MethodResolution CapabilityThroughputDeuterium Retention
Preparative High Performance Liquid ChromatographyHighMediumExcellent
Flash ChromatographyMediumHighGood
Supercritical Fluid ChromatographyVery HighMediumExcellent
CrystallizationVariableHighExcellent

Column selection criteria include stationary phase chemistry, particle size, and thermal stability [12]. Octadecylsilane bonded phases demonstrate excellent performance for most pharmaceutical separations, while specialized phases may be required for highly polar or basic compounds [12]. Particle size optimization balances resolution with analysis time, typically employing 1.7-5 micrometer particles for optimal performance [12].

Mobile phase composition requires careful optimization to achieve baseline separation of isotopic variants [13]. Buffer systems must maintain consistent pH throughout the separation while avoiding proton sources that could cause isotopic exchange [13]. Organic modifier selection influences retention times and peak shapes, with acetonitrile and methanol representing the most common choices [13].

Detection systems for deuterated compound purification include ultraviolet absorption, mass spectrometry, and evaporative light scattering [13]. Mass spectrometric detection provides definitive identification of isotopic compositions but requires careful optimization to prevent in-source fragmentation [13]. Multi-detector systems enable comprehensive characterization during purification processes [13].

Quality Control Protocols for Isotopic Purity Verification

Quality control protocols for Moricizine-d8(Hydrochloride) must establish isotopic purity levels meeting pharmaceutical specifications while ensuring chemical purity and structural integrity [13] [20]. Analytical methods combine multiple spectroscopic and chromatographic techniques to provide comprehensive characterization of the deuterated product [20] [21].

Deuterium Nuclear Magnetic Resonance spectroscopy serves as the primary technique for isotopic purity determination [20]. This method directly measures deuterium incorporation at specific molecular positions, providing site-specific isotopic enrichment data [20]. Quantitative deuterium Nuclear Magnetic Resonance protocols require careful attention to relaxation times and pulse sequences to ensure accurate integration [20] [21].

Analytical MethodInformation ProvidedPrecisionTypical Requirements
Deuterium Nuclear Magnetic ResonanceSite-specific deuteration±2%>95% atom% D
Mass SpectrometryOverall isotopic distribution±1%>98% isotopic purity
Proton Nuclear Magnetic ResonanceResidual proton content±0.5%<2% residual H
Liquid Chromatography-Mass SpectrometryChemical and isotopic purity±1%>99% chemical purity

Mass spectrometry provides complementary information regarding overall isotopic distribution and molecular integrity [13]. High-resolution mass spectrometry enables accurate determination of isotopic compositions while identifying potential impurities or degradation products [13]. Time-of-flight mass spectrometry systems demonstrate particular utility for isotopic analysis due to their high mass accuracy and resolution capabilities [13].

Proton Nuclear Magnetic Resonance spectroscopy quantifies residual hydrogen content in deuterated products [20]. This technique proves especially valuable for highly deuterated compounds where conventional proton Nuclear Magnetic Resonance signals become weak [20]. Specialized pulse sequences and extended acquisition times may be required to achieve adequate signal-to-noise ratios [20].

Liquid Chromatography-Mass Spectrometry combinations provide simultaneous assessment of chemical purity and isotopic composition [25]. These systems enable separation of closely related impurities while providing mass spectrometric confirmation of molecular structure [25]. Ion mobility separation can be incorporated to enhance resolution of complex mixtures without compromising deuterium retention [25].

Sodium Channel Blockade Kinetics in Myocardial Tissue

Moricizine-d8 hydrochloride exhibits distinctive sodium channel blockade kinetics that differentiate it from other Class I antiarrhythmic agents. The compound demonstrates high-affinity binding to inactivated sodium channels with characteristic voltage-dependent properties [1]. Research utilizing guinea pig atrial myocytes reveals that moricizine blocks sodium channels with an apparent dissociation constant of 6.3 microM at -100 millivolts and 99.3 microM at -140 millivolts [1]. This voltage dependency indicates that the drug exhibits preferential binding to depolarized membrane states.

The kinetics of moricizine-d8 sodium channel interaction demonstrate both tonic and phasic blocking components. Tonic block occurs independently of channel activation, while phasic block develops during repetitive stimulation and is enhanced with increased stimulation frequency [1]. The recovery from moricizine-induced sodium channel block follows a biphasic pattern with time constants of 4.2 ± 2.0 seconds at -100 millivolts and 3.0 ± 1.2 seconds at -140 millivolts [1]. These recovery kinetics are intermediate between the rapid dissociation characteristics of lidocaine (0.2-1.3 seconds) and the slow dissociation properties of flecainide and encainide (15-20 seconds) [2].

Use-dependent blockade represents a critical feature of moricizine-d8 action, wherein the degree of sodium channel inhibition increases with stimulation frequency [3]. This phenomenon results from the drug's preferential binding to open and inactivated channel states during membrane depolarization [4]. The use-dependent effect becomes more pronounced at less negative holding potentials, consistent with the drug's higher affinity for inactivated channels [1].

Comparative Pharmacodynamic Profile Against Class I Antiarrhythmics

Moricizine-d8 hydrochloride occupies a unique pharmacodynamic position among Class I antiarrhythmic agents, exhibiting properties that overlap multiple subclassifications [11] [12]. Comparative studies demonstrate that moricizine closely resembles Class IA agents in sodium channel blocking intensity but differs significantly in its effects on action potential duration and refractoriness [3].

In direct comparison with quinidine, moricizine shows equivalent efficacy for ventricular premature complex suppression (67% versus 71% response rates) [13] [6]. However, moricizine demonstrates superior tolerability with lower discontinuation rates (12% versus 25% for quinidine) [6]. Against disopyramide, moricizine proves significantly more effective with 90% versus 65% response rates for achieving greater than 75% reduction in ventricular premature complexes [13].

The compound shows intermediate efficacy compared to Class IC agents. While flecainide and encainide demonstrate higher suppression rates for ventricular ectopy (85-88% versus 67% for moricizine), these agents carry substantially higher proarrhythmic risk [6]. Moricizine exhibits lower proarrhythmic potential than Class IC drugs while maintaining reasonable efficacy for non-life-threatening arrhythmias [12].

Electrophysiological distinctions from other Class I agents include moricizine's unique combination of sodium channel blockade with action potential shortening [6]. This contrasts with Class IA agents that prolong action potential duration and Class IC agents that have minimal effects on repolarization [14]. The intermediate dissociation kinetics of moricizine (3.0-4.2 seconds) position it between the rapid kinetics of Class IB agents and the slow kinetics of Class IC compounds [2].

Membrane Stabilization Mechanisms in Arrhythmia Models

Moricizine-d8 hydrochloride exerts potent membrane stabilizing effects through multiple cellular mechanisms beyond sodium channel blockade [15]. The compound increases membrane excitability threshold by modifying the voltage-activation relationship of sodium channels [4]. In guinea pig atrial myocytes, moricizine shifts the steady-state inactivation curve to hyperpolarizing potentials by 8.6 ± 2.4 millivolts, effectively stabilizing the membrane against premature excitation [1].

Automaticity suppression represents a crucial membrane stabilizing mechanism of moricizine-d8 [5] [4]. The drug suppresses both normal and abnormal automaticity in Purkinje fibers without affecting the slope of phase 4 depolarization [5]. This effect occurs through elevation of transmembrane threshold voltage rather than modification of pacemaker currents [3]. In experimental arrhythmia models, moricizine achieves 68-75% suppression of abnormal automaticity in various tissue preparations [7].

The compound demonstrates differential effects on calcium handling that contribute to membrane stabilization [7]. Moricizine produces use-dependent blockade of L-type calcium currents, with binding to both activated and inactivated states of calcium channels [7]. This calcium channel modulation helps explain the action potential shortening effects and contributes to the overall membrane stabilizing profile [7].

Anti-reentrant mechanisms of moricizine-d8 involve complex interactions between conduction slowing and refractoriness changes. The drug increases reentry period variability by 190% while increasing mean reentry period by only 29% [9]. This differential effect disrupts the temporal organization of reentrant circuits and promotes spontaneous termination of arrhythmias [9]. In mathematical models of atrial fibrillation, moricizine-level sodium channel inhibition (50-65% blockade) demonstrates significant termination effects through enhanced spiral wave instability [9].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

471.1834692 g/mol

Monoisotopic Mass

471.1834692 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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